8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene
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Overview
Description
8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[510]oct-5-ene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization under specific conditions to yield the desired bicyclic compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the bicyclic structure .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, amine derivatives, and substituted phenyl derivatives
Scientific Research Applications
8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, modulating their activity. The nitrophenyl and phenyl groups can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to its overall effect .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A similar bicyclic compound with applications in the synthesis of tropane alkaloids.
8-Oxabicyclo[3.2.1]octane: Another bicyclic compound used in asymmetric synthesis and as a building block for more complex structures.
Uniqueness
8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene is unique due to its specific combination of nitrophenyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes.
Properties
CAS No. |
74292-76-5 |
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Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
8-(4-nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene |
InChI |
InChI=1S/C18H17N3O2/c22-21(23)15-9-7-14(8-10-15)17-18-16(13-5-2-1-3-6-13)19-11-4-12-20(17)18/h1-3,5-10,17-18H,4,11-12H2 |
InChI Key |
UDBUNCFKPKTASM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2C(N2C1)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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